molecular formula C11H11BrN2O2 B8301126 3-Bromo-1-ethyl-2-methyl-6-nitro-1H-indole

3-Bromo-1-ethyl-2-methyl-6-nitro-1H-indole

Cat. No.: B8301126
M. Wt: 283.12 g/mol
InChI Key: QTMIJFDOMLOIAU-UHFFFAOYSA-N
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Description

3-Bromo-1-ethyl-2-methyl-6-nitro-1H-indole is a useful research compound. Its molecular formula is C11H11BrN2O2 and its molecular weight is 283.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

3-bromo-1-ethyl-2-methyl-6-nitroindole

InChI

InChI=1S/C11H11BrN2O2/c1-3-13-7(2)11(12)9-5-4-8(14(15)16)6-10(9)13/h4-6H,3H2,1-2H3

InChI Key

QTMIJFDOMLOIAU-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C2=C1C=C(C=C2)[N+](=O)[O-])Br)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Stir a solution of 1-ethyl-2-methyl-6-nitro-1H-indole, 19 (0.36 g, 1.76 mmol) and N-bromosuccinamide (0.31 g, 1.76 mmol) in anhydrous THF (10 mL) under inert atmosphere at ambient temperature for 14 hours. Quench the reaction with saturated aqueous sodium bicarbonate, add ethyl acetate, and wash with saturated aqueous sodium bicarbonate followed by saturated aqueous brine. Dry the organic layer over sodium sulfate, filter, and concentrate in vacuo. Chromatograph over silica gel using hexanes/ethyl acetate (9:1) to afford the title compound and unreacted 1-ethyl-2-methyl-6-nitro-1H-indole (0.37 g) in a 4:1 mixture which can be used in the subsequent step without further purification. LRMS (API ES+)=: 283, 285 (M, M+2M).
Name
1-ethyl-2-methyl-6-nitro-1H-indole
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0 (± 1) mol
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reactant
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[Compound]
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19
Quantity
0.36 g
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reactant
Reaction Step One
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0.31 g
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reactant
Reaction Step One
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Quantity
10 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two

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